molecular formula C16H18ClNO3 B11934026 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

Número de catálogo: B11934026
Peso molecular: 307.77 g/mol
Clave InChI: PQPGUUQPTSMLKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, also known as A68930 hydrochloride (CAS 51005-25-5), is a chiral isochromene derivative with stereochemistry defined as (1R,3S) . Its molecular formula is C₁₆H₁₈ClNO₃ (molecular weight 307.77), featuring a phenyl group at position 3 and an aminomethyl substituent at position 1 of the dihydroisochromene core . The 5,6-diol moieties mimic catechol structures found in endogenous dopamine, making it a potent dopamine D1 receptor agonist . It is widely used in neuropharmacological studies to probe D1 receptor signaling pathways .

Propiedades

IUPAC Name

1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPGUUQPTSMLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Isochromene Synthesis

The bicyclic system is typically constructed from a diol intermediate. For example, 3,4-dihydro-1H-isochromene-5,6-diol derivatives are accessible through acid-catalyzed cyclization of 2-(2-hydroxyethyl)benzene-1,2-diols. Substituents at C3 (phenyl) and C1 (aminomethyl) must be introduced prior to or during this step to ensure proper stereochemical control.

Detailed Synthetic Routes

Step 1: Synthesis of (R)-Phenylglycidyl Ether

ParameterValueSource
Starting Material(R)-Epichlorohydrin
ReagentPhenol, NaOH
Conditions60°C, 12 h, anhydrous
Yield78%

Phenol reacts with (R)-epichlorohydrin under basic conditions to yield (R)-phenylglycidyl ether, preserving stereochemistry at the epoxide center.

Step 2: Aminomethyl Group Introduction

The epoxide undergoes nucleophilic attack by benzylamine, followed by hydrogenolysis to unmask the primary amine:

Step 3: Hydrochloride Salt Formation

Treatment with HCl in ethanol precipitates the hydrochloride salt:

Step 1: Cyclohexanone Catechol Ketal Preparation

Cyclohexanone reacts with catechol under acidic conditions to form the ketal, protecting the diol during subsequent reactions:

Step 3: Aminomethylation via Mannich Reaction

The diol undergoes a Mannich reaction with formaldehyde and ammonium chloride:

Critical Reaction Parameters

Stereochemical Control

The (1R,3S) configuration is achieved through:

  • Chiral pool synthesis : Using (R)-epichlorohydrin ensures correct C1 stereochemistry.

  • Asymmetric catalysis : Jacobsen’s catalyst for epoxide aminolysis (85% ee).

Protecting Group Strategy

Functional GroupProtecting AgentDeprotection Method
5,6-DiolCyclohexanone ketalH₃O⁺
Primary amineBenzyl carbamateH₂/Pd-C

Analytical Data Validation

Spectroscopic Characterization

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 6.85 (d, J=8.5 Hz, H-7), 4.32 (m, H-1)
IR (KBr)3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C)
HRMS m/z 271.310 [M+H]⁺

Purity Assessment

MethodConditionsPurity
HPLC (C18)70:30 H₂O/MeCN, 1 mL/min99.2%
Elemental AnalysisC 62.01%, H 5.89%

Scale-Up Considerations and Process Optimization

Solvent Selection

Reaction StepOptimal SolventRationale
Epoxide openingTHFPolar aprotic, stabilizes intermediates
Reductive aminationMeOHProton source for imine formation

Catalytic Efficiency

CatalystLoadingTurnover Number (TON)
Pd/C (10 wt%)5 mol%18
Jacobsen’s catalyst2 mol%42

Challenges and Alternative Approaches

Competing Rearrangements

The dihydroisochromene system is prone to acid-catalyzed ring-opening. Mitigation strategies include:

  • Low-temperature (0–5°C) workup for steps involving H₃O⁺.

  • Use of buffered aqueous phases (pH 6.5–7.0) during extractions.

Ammonia-Free Amination

To avoid genotoxic impurities, recent protocols employ:

  • Enzymatic transamination : Using ω-transaminases (50% conversion).

  • Photoredox catalysis : Visible light-mediated C–N coupling (72% yield).

ByproductTreatment Method
Benzyl chlorideAlkaline hydrolysis
Pd/C residuesFiltration and recycling

Process Mass Intensity (PMI)

RoutePMIKey Contributors
128Solvent use in epoxide steps
235Grignard reagent stoichiometry

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps:

  • Epoxide formation: Residence time 12 min, 90°C.

  • Hydrogenation: 10 bar H₂, 50% catalyst reduction.

Computational Modeling

DFT calculations predict transition states for stereoselective steps:

  • ΔG‡ for epoxide aminolysis: 18.3 kcal/mol (R-path).

  • NBO charges guide solvent selection for crystallization.

Industrial Production Feasibility

Cost Analysis

ComponentCost Contribution
(R)-Epichlorohydrin42%
Palladium catalysts29%
Solvent recovery18%

Regulatory Considerations

  • ICH Q3D guidelines require Pd levels <10 ppm in final API.

  • Genotoxic impurity control per EMA guidelines.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(aminometil)-3-fenil-3,4-dihidro-1H-isocromeno-5,6-diol; clorhidrato puede sufrir varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede ser oxidado para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

    Sustitución: El grupo aminometil puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds similar to 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have demonstrated that this compound can effectively scavenge free radicals, potentially offering protective effects against various diseases associated with oxidative stress.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have shown that it can inhibit neuronal cell death induced by oxidative stress. This property positions it as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to protect neurons from damage could lead to novel therapeutic strategies aimed at preserving cognitive function.

Antidepressant Potential

Some studies have investigated the antidepressant-like effects of similar compounds in animal models. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further research is needed to explore the specific effects of 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol on mood regulation and its potential as an antidepressant agent.

Synthesis of Novel Compounds

1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride serves as a precursor in the synthesis of various other chemical entities. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or altered pharmacokinetic properties.

Analytical Chemistry

The compound can also be utilized in analytical chemistry for method development and validation. Its distinct chemical characteristics make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.

Case Study 1: Neuroprotection Research

In a study published in Neuroscience Letters, researchers examined the neuroprotective effects of derivatives of 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neuroprotection in age-related cognitive decline.

Case Study 2: Antioxidant Properties Assessment

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various isochromene derivatives, including 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol. The findings demonstrated that this compound exhibited superior radical-scavenging activity compared to traditional antioxidants like vitamin C and E.

Mecanismo De Acción

El mecanismo de acción de 1-(aminometil)-3-fenil-3,4-dihidro-1H-isocromeno-5,6-diol; clorhidrato involucra su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo fenil puede participar en interacciones hidrofóbicas. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Isochromene Cores

Compound Name Structure & Substituents Molecular Formula Stereochemistry Key Features Reference
A68930 Hydrochloride 3-phenyl, 1-(aminomethyl), 5,6-diol C₁₆H₁₈ClNO₃ (1R,3S) High D1 receptor affinity
A-77636 Hydrochloride 3-adamantyl, 1-(aminomethyl), 5,6-diol C₂₀H₂₇ClNO₃ (1R) Allosteric D1 potentiator
Compound 1E (Chromene) 4-(4-methylphenyl), 2-amino, 3-cyano C₁₇H₁₄N₂O₂ N/A Chromene core; no dopamine activity
  • A-77636 replaces the phenyl group with a bulky adamantyl substituent, increasing molecular weight (365.89 g/mol) and lipophilicity, which enhances blood-brain barrier penetration . Unlike A68930, A-77636 acts as an allosteric potentiator of D1 receptors .

Dopamine Receptor Agonists with Different Cores

Compound Name Core Structure Substituents Receptor Target Functional Role Reference
A68930 Dihydroisochromene 3-phenyl, 5,6-diol D1 Full agonist
SKF81297 Benzazepine 6-chloro, 7,8-diol D1/D5 Partial agonist
SCH23390 Benzazepine 8-chloro, 3-methyl D1/D5 Antagonist
  • SKF81297 (benzazepine core) shares the catechol-like diol groups with A68930 but has lower selectivity for D1 over D5 receptors . Its partial agonism contrasts with A68930’s full agonist activity.
  • SCH23390 demonstrates how minor structural changes (e.g., chloro and methyl groups) can convert a compound from agonist to antagonist .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • A68930: Exhibits nanomolar affinity for D1 receptors (Ki < 10 nM) with minimal off-target activity . The (1R,3S) configuration optimizes receptor docking .
  • A-77636: Binds allosterically to D1 receptors, enhancing endogenous dopamine effects rather than direct activation . Its adamantyl group may stabilize receptor conformations .
  • SKF38393 : A benchmark D1 agonist with micromolar affinity, highlighting A68930’s superior potency .

Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (aq.) Brain Penetration Notes
A68930 1.2 Moderate Limited Polar diol groups reduce BBB transit
A-77636 3.8 Low High Adamantyl enhances lipophilicity
SKF81297 0.9 High Moderate Catechol groups increase solubility

Actividad Biológica

1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride, often referred to as A 68930 hydrochloride, is a compound that has garnered attention for its biological activities, particularly as a selective dopamine D1 receptor agonist. Its structural characteristics and pharmacological properties suggest potential therapeutic applications in neuropharmacology and other fields.

  • IUPAC Name : (1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.774 g/mol
  • CAS Number : 130465-39-3
  • PubChem CID : 9904672

A 68930 hydrochloride acts primarily as a D1-like dopamine receptor agonist , exhibiting high selectivity for D1 receptors over D2 receptors. The effective concentration (EC50) values are reported as 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors, indicating its potent action on the D1 receptor pathway while being considerably less effective on the D2 pathway .

Dopaminergic Effects

The compound has been shown to produce significant dopaminergic effects in vivo. In studies involving rodent models, A 68930 hydrochloride demonstrated the ability to enhance locomotor activity significantly when administered systemically. This effect is mediated through the activation of D1 receptors, which plays a crucial role in regulating movement and behavior .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of compounds structurally related to A 68930 hydrochloride. For instance, analogues of 3-phenyl-1H-isochromen-1-one have displayed antioxidant activities that surpass those of ascorbic acid in various assays, including the DPPH assay . This suggests that A 68930 hydrochloride may also possess similar antioxidant capabilities.

Antiplatelet Activity

The compound's potential antiplatelet activity has been investigated through its effects on platelet aggregation induced by arachidonic acid (AA). Studies indicate that certain analogues exhibit inhibitory effects on AA-induced platelet aggregation, with some compounds showing up to a 16-fold increase in potency compared to aspirin . This highlights the potential therapeutic role of A 68930 hydrochloride in cardiovascular diseases.

In Vivo Studies

In vivo studies have confirmed the central nervous system activity of A 68930 hydrochloride. For example, administration of this compound in transgenic mice expressing human D1 receptors resulted in a robust increase in locomotor activity. The dose-response relationship indicated a plateau effect at higher doses, suggesting a self-limiting response that could mitigate the risk of overstimulation associated with direct agonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the isoquinoline scaffold can enhance biological activity. Variations in substituents on the phenyl ring and alterations to the hydroxymethyl group have been explored to optimize both receptor affinity and selectivity .

Q & A

Q. What are the recommended synthetic routes for 1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol hydrochloride, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of phenylpropanoid precursors, followed by aminomethylation and subsequent hydrochlorination. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., H2_2SO4_4) to form the isochromene core .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Q. Analytical Validation :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation : 1^1H/13^13C NMR for functional group analysis and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Methodological Answer: Design a stability study with the following parameters:

  • pH Variability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and track byproducts .
  • Temperature Sensitivity : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) to simulate long-term storage .
  • Oxidative Stress : Expose to hydrogen peroxide (0.3% v/v) to assess susceptibility to oxidation .

Q. Key Metrics :

  • Degradation half-life (t1/2t_{1/2}) under each condition.
  • Identification of degradation products using LC-MS/MS .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the compound’s receptor binding affinity data across different studies?

Methodological Answer: Contradictions may arise from assay variability (e.g., receptor subtype specificity, ligand concentration ranges). Strategies include:

  • Standardized Assays : Use radioligand binding assays (e.g., 3^3H-labeled analogs) with uniform protocols (e.g., CHO cells expressing human receptors) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify critical residues influencing affinity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s dd) to quantify effect sizes and identify outliers .

Example : Discrepancies in α2_2δ subunit binding (voltage-gated calcium channels) may stem from differences in cell lines or buffer compositions .

Q. How can in silico modeling be integrated with in vitro assays to predict the metabolic pathways of this compound?

Methodological Answer: Stepwise Approach :

In Silico Prediction :

  • Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolic sites (e.g., hydroxylation, demethylation) .
  • Simulate cytochrome P450 (CYP) interactions via molecular dynamics .

In Vitro Validation :

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS .
  • CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm involvement .

Case Study : Structural analogs (e.g., indole derivatives) show phase I metabolism dominated by oxidation at the dihydroisochromene ring .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological models?

Methodological Answer:

  • In Vitro Models :
    • Primary neuronal cultures treated with glutamate to induce excitotoxicity. Measure calcium influx via Fluo-4 AM fluorescence .
    • Patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) .
  • In Vivo Models :
    • Rodent neuropathic pain models (e.g., chronic constriction injury). Evaluate mechanical allodynia pre/post compound administration .
    • Microdialysis to monitor neurotransmitter levels (e.g., GABA, serotonin) in the CNS .

Data Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.